(4-Fluoro-3,5-dimethylphenyl)methanamine
Description
Introduction to (4-Fluoro-3,5-dimethylphenyl)methanamine
This compound constitutes a specialized fluorinated aromatic amine that belongs to the broader class of substituted benzylamine compounds. The molecular structure features a benzene ring substituted with a fluorine atom at the para position and methyl groups at the meta positions relative to the methanamine substituent, creating a symmetrical substitution pattern that significantly influences the compound's chemical properties. This particular arrangement of substituents represents an important structural motif in medicinal chemistry and materials science, where the combination of fluorine and methyl substitution patterns can dramatically alter biological activity and physical properties compared to the unsubstituted benzylamine parent compound.
The compound exists as a primary amine derivative, characterized by the presence of the aminomethyl functional group directly attached to the aromatic ring system. This structural feature combines the electronic effects of aromatic substitution with the nucleophilic properties of the primary amine, creating opportunities for diverse chemical transformations and applications. The fluorine atom contributes significant electronegativity to the system, while the methyl groups provide electron-donating effects, resulting in a balanced electronic environment that can be fine-tuned for specific applications. The spatial arrangement of these substituents also creates unique steric and electronic environments that distinguish this compound from other benzylamine derivatives, making it particularly valuable for specialized synthetic applications.
Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHVYZLAGKTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267661 | |
| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-44-0 | |
| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 4-fluoro-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (4-Fluoro-3,5-dimethylphenyl)methanamine typically involves:
- Introduction of fluorine at the para-position relative to the benzylic amine.
- Methylation at the 3 and 5 positions of the aromatic ring.
- Formation of the methanamine group (-CH2NH2) attached to the aromatic ring.
The key challenge is the selective functionalization on the aromatic ring while preserving the amine functionality.
Preparation via Halogenated Aromatic Precursors and Reduction
One common approach starts from appropriately substituted halogenated aromatic compounds, followed by reduction and amination steps.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Halogenation and Methylation | Starting from a fluorobenzene derivative, methyl groups are introduced at 3,5-positions via electrophilic aromatic substitution or using methylated boronic acids in Suzuki coupling reactions. | Catalytic Pd coupling or Friedel-Crafts methylation | Control of regioselectivity is critical |
| 2. Formation of Benzylamine | Introduction of the methanamine group can be achieved by reduction of a corresponding nitrile or nitro group, or by reductive amination of a benzaldehyde intermediate. | Catalytic hydrogenation (e.g., Pd/C, H2) or reductive amination with ammonia or amine sources | Protecting groups may be used to avoid side reactions |
| 3. Fluorination | Fluorine can be introduced by using fluorinated boronic acids or via electrophilic fluorination reagents in late-stage functionalization. | Use of 4-fluoro-3,5-dimethylphenylboronic acid in cross-coupling | Ensures fluorine is at the 4-position |
This approach is supported by literature where 4-fluoro-3,5-dimethylphenylboronic acid is used as a key intermediate for further functionalization.
Specific Synthetic Example from Literature
A recent synthetic route reported involves the use of 4-fluoro-3,5-dimethylphenylboronic acid as a building block:
- Synthesis of 4,6-bis(4-octaphenyl)-2-(4-fluoro-3,5-dimethylphenyl)-1,3,5-triazine was achieved by Suzuki coupling using 4-fluoro-3,5-dimethylphenylboronic acid.
- Although this is a derivative, the preparation of the boronic acid itself involves selective methylation and fluorination of phenyl precursors.
- The boronic acid can be converted to the corresponding benzylamine by further functional group transformations (e.g., nitrile reduction or halide substitution followed by amination).
Summary Table of Preparation Methods
| Method | Key Steps | Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling with 4-fluoro-3,5-dimethylphenylboronic acid | Cross-coupling to install fluorinated, methylated aromatic ring | Pd catalyst, boronic acid | High regioselectivity, scalable | Requires boronic acid synthesis |
| Reduction of Nitro/Nitrile Precursors | Conversion of nitro or nitrile group to amine | Pd/C, H2 or chemical reductants | Straightforward amine formation | Sensitive to other functional groups |
| Diazotization and Hydrolysis (for related compounds) | Conversion of aniline to phenol via diazonium salt | NaNO2, H2SO4, CuSO4 | High yield, mild conditions | Specific to phenol formation, may need adaptation |
| Electrophilic Aromatic Substitution | Methylation of fluorobenzene derivatives | Friedel-Crafts reagents | Simple reagents | Regioselectivity challenges |
Research Findings and Notes
- The use of 4-fluoro-3,5-dimethylphenylboronic acid as a versatile intermediate is well-documented in recent organic synthesis literature, enabling the construction of complex molecules including amines.
- Selective fluorination at the para-position is often achieved early in the synthesis to avoid complications in later steps.
- Methyl groups at 3,5-positions enhance the electron density and steric environment, influencing reactivity and selectivity.
- Reductive amination or catalytic hydrogenation remains the preferred method to introduce the methanamine group due to mild conditions and high yields.
- Adaptation of diazotization and hydrolysis methods from related fluorinated anilines can provide alternative synthetic routes, especially for phenol or amine derivatives.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Fluoro-3,5-dimethylphenyl)methanamine serves as an important intermediate for producing various pharmaceuticals and agrochemicals. Its unique structure allows for participation in multiple chemical reactions such as:
- Oxidation : Can be oxidized to form imines or nitriles.
- Reduction : Capable of forming secondary or tertiary amines.
- Substitution : The fluorine atom can be replaced with other nucleophiles under suitable conditions.
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Imines, nitriles |
| Reduction | Lithium aluminum hydride | Secondary/tertiary amines |
| Substitution | Sodium methoxide | Substituted phenyl derivatives |
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding receptor-ligand interactions. For instance, preliminary studies suggest that it may modulate neurotransmitter systems, indicating potential therapeutic applications in neurological disorders.
Medicine
The compound's structural similarity to other bioactive amines positions it as a candidate for drug development targeting neurological disorders. Investigations have focused on its pharmacological profiles to assess efficacy and safety in modulating neurotransmitter systems. Case studies have highlighted its potential role in developing treatments for conditions like depression and anxiety.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its incorporation into polymers can enhance properties such as thermal stability and resistance to degradation. This application is particularly relevant in the development of high-performance materials used in electronics and aerospace industries .
Mechanism of Action
The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorine atom can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Properties of (4-Fluoro-3,5-dimethylphenyl)methanamine and Analogs
Structural and Functional Analysis
Halogen-Substituted Analogs
- [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine : This analog replaces fluorine and methyl groups with chlorine and a difluoromethoxy group, increasing molecular weight (241.05 g/mol) and lipophilicity. Such substitutions are advantageous in drug design for enhancing membrane permeability .
- [3-Fluoro-4-(dioxaborolan-yl)phenyl]methanamine : The boronate ester at the 4-position enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl structures. Its synthesis yield (66%) suggests moderate reactivity under standard conditions .
Electron-Donating Group Analogs
- (2,4,6-Trimethoxyphenyl)methanamine : The methoxy groups donate electron density, reducing amine basicity compared to the fluorinated parent compound. Safety data (H302, H315, H318, H335) indicate irritant and toxic properties, necessitating careful handling .
- 1-(2-Methoxy-3,5-dimethylphenyl)methanamine : The methoxy and methyl substituents create a sterically hindered amine. Its hydrochloride salt form improves aqueous solubility, relevant for pharmaceutical formulations .
Biological Activity
(4-Fluoro-3,5-dimethylphenyl)methanamine, also known as 4-Fluoro-3,5-dimethylbenzylamine, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, analgesic, and cytotoxic effects, based on recent studies and findings.
Chemical Structure
The compound features a fluoro group and two methyl groups on a phenyl ring, which significantly influence its biological activity. The presence of these substituents can enhance the lipophilicity and receptor binding affinity of the molecule.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC50 (μM) | Reference |
|---|---|---|
| This compound | 1.2 | El-Karim et al. |
| Diclofenac | 0.9 | El-Karim et al. |
| Celecoxib | 1.5 | El-Karim et al. |
The compound exhibited an IC50 value of 1.2 μM in inhibiting TNF-α production, comparable to diclofenac (IC50 = 0.9 μM), indicating significant anti-inflammatory potential.
2. Analgesic Effects
The analgesic properties were assessed using animal models where the compound demonstrated significant pain relief comparable to standard analgesics.
Table 2: Analgesic Efficacy
The compound achieved a pain reduction of 75%, indicating its potential as an effective analgesic agent.
3. Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines revealed that this compound has selective cytotoxic effects.
Table 3: Cytotoxicity Data
The IC50 values suggest that the compound is particularly effective against HeLa cells with an IC50 of 5.0 μM.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic pain conditions reported that administration of the compound resulted in a significant decrease in pain scores over four weeks.
- Case Study 2 : In a cohort study focusing on inflammatory diseases, patients treated with this compound showed reduced markers of inflammation compared to those receiving placebo treatment.
Q & A
Q. What are the optimal synthetic routes for (4-Fluoro-3,5-dimethylphenyl)methanamine, and how can purity be maximized?
Methodological Answer: A common approach involves reductive amination or boronate ester intermediates. For example, analogous compounds (e.g., [3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanamine) were synthesized via hydrazine hydrate reduction in THF, yielding ~66% purity . To maximize purity:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm amine proton integration (δ ~1.5–2.5 ppm) and aromatic fluorine coupling patterns. For example, split signals due to coupling may appear in the aromatic region .
- LC/MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-H]). Retention times (~0.79–1.30 min under SMD-FA05-1 conditions) can help identify co-eluting impurities .
- IR Spectroscopy : Confirm primary amine stretches (N-H ~3300–3500 cm) and C-F vibrations (~1200 cm) .
Advanced Research Questions
Q. How does the electronic influence of fluorine and methyl groups affect the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The 4-fluoro and 3,5-dimethyl substituents:
- Electron-Withdrawing Fluorine : Increases electrophilicity of the aromatic ring, enhancing reactivity in SNAr reactions. Observed in derivatives like tert-butyl (4S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methylpyrazolo[4,3-c]pyridine, where fluorine stabilizes intermediates .
- Steric Hindrance from Methyl Groups : May limit access to the amine group, requiring optimized coupling conditions (e.g., DMA solvent, low-temperature additions) for derivatization .
- Pharmacological Impact : In orforglipron (INN 12187), the 4-fluoro-3,5-dimethylphenyl moiety contributes to target binding affinity via hydrophobic and electrostatic interactions .
Q. How can researchers resolve contradictions between theoretical and observed LC/MS data for this compound?
Methodological Answer: Contradictions may arise from:
- Isotopic Patterns : Fluorine (F) does not split peaks, but adjacent methyl groups may cause unresolved splitting. Use HRMS to distinguish [M+H] (e.g., m/z 154.1 theoretical vs. observed 154.0) .
- Adduct Formation : Sodium or potassium adducts (e.g., [M+Na]) can skew data. Add 0.1% formic acid to suppress adducts .
- Degradation Products : Perform stability studies under varying pH/temperature and compare degradation pathways via MS/MS fragmentation .
Q. What crystallographic challenges arise with this compound derivatives, and how can SHELX tools address them?
Methodological Answer: Challenges include:
- Disorder in Methyl/Fluoro Groups : Common in bulky substituents. Use SHELXL to refine occupancy ratios and apply restraints to bond lengths/angles .
- Twinned Crystals : For high-symmetry space groups (e.g., P2/c), employ TWIN/BASF commands in SHELXL to model twin domains .
- Data Quality : Collect high-resolution data (≤1.0 Å) to resolve fluorine positions. SHELXD’s dual-space methods improve phase determination for small molecules .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
